![molecular formula C21H15N3O6 B14358796 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide CAS No. 93576-79-5](/img/structure/B14358796.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the condensation of p-hydroxy acetanilide with p-chloronitrobenzene in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (135-140°C) . The intermediate product is then subjected to further reactions to introduce the nitro and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Nitroscanate: An anthelmintic drug with a similar nitro-phenyl structure.
Nitrofen: An herbicide structurally related to nitroscanate.
Amoscanate, Amocarzine, Nitrodan: Other anthelmintic drugs belonging to the nitro phenyl class.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is unique due to its specific arrangement of nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93576-79-5 |
|---|---|
Fórmula molecular |
C21H15N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H15N3O6/c25-21(13-6-15-4-2-1-3-5-15)22-19-12-11-18(14-20(19)24(28)29)30-17-9-7-16(8-10-17)23(26)27/h1-14H,(H,22,25) |
Clave InChI |
LSLINCFBYOQVKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


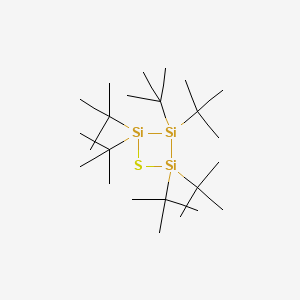
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
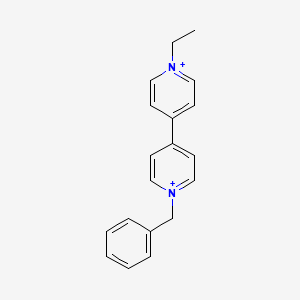
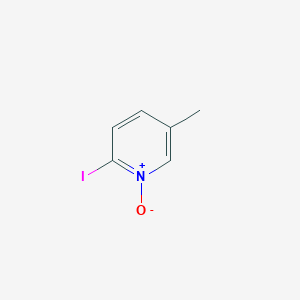
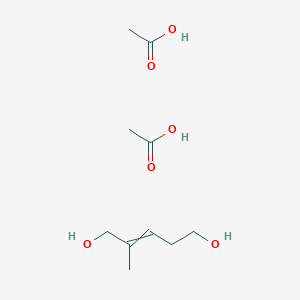

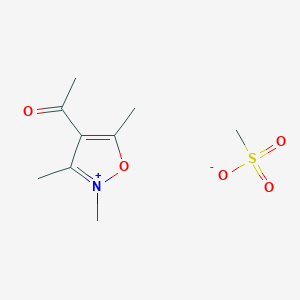
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
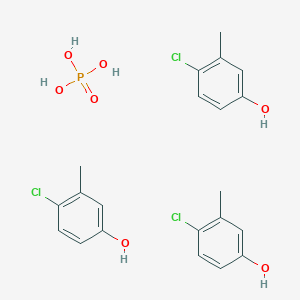
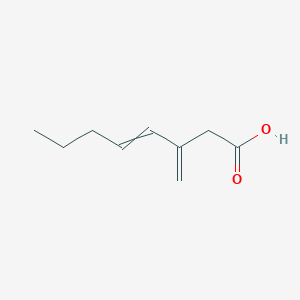
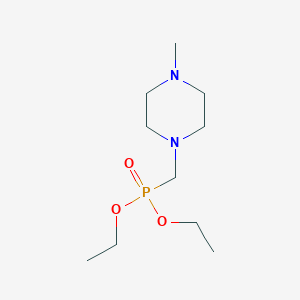
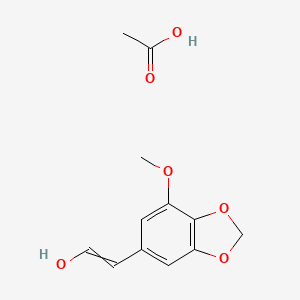

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
